Glycine, N-(N-L-gamma-glutamyl-S-(2-hydroxyethyl)-L-cysteinyl)-
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Overview
Description
“Glycine, N-(N-L-gamma-glutamyl-S-(2-hydroxyethyl)-L-cysteinyl)-” is mentioned in a patent as a kokumi-imparting substance . Kokumi is a term used in the food industry to describe a sensation of richness and complexity in the mouth. The substance is used in the food and drink industry to enhance these sensations .
Scientific Research Applications
Esterification and Supplementation
Glycine, N-(N-L-gamma-glutamyl-S-(2-hydroxyethyl)-L-cysteinyl)-, in the form of GSH monoethyl ester, is used to supplement cellular pools of GSH both in vitro and in vivo. This compound is prepared by esterification of GSH, yielding mainly the glycyl monoester along with minor products like gamma-glutamyl ester, diester, and cyclization product. This discovery has implications for biological applications where GSH supplementation is needed (Thornalley, 1991).
Role in Antioxidant Defense and Cellular Events
The compound is a part of glutathione (GSH), which plays crucial roles in antioxidant defense, nutrient metabolism, and cellular events like gene expression, DNA and protein synthesis, cell proliferation, and apoptosis. GSH's deficiency is linked to various diseases, highlighting its significance in health and disease management (Wu et al., 2004).
Enzymatic Interactions
It interacts with gamma-glutamyl transpeptidases, enzymes that hydrolyze the N-terminal amide bonds of reduced and oxidized glutathione. These interactions are significant for understanding the enzyme's role in cellular metabolism and the processing of glutathione in various biological contexts (Martin & Slovin, 2000).
Analytical Studies
Analytical studies involving the conversion and derivatization of gamma-glutamyl peptides to pyroglutamate have been conducted to develop methods for qualitative and quantitative analysis of gamma-glutamyl peptides. These methods are crucial for studying biochemical aspects of GSH and related compounds (Bollenbach & Tsikas, 2022).
Hydrogel Formation and Noncovalent Self-Assembly
It has been used in the creation of a glutathione-based hydrogel, showing its potential for therapeutic applications and material science. The ability of GSH to direct noncovalent self-assembly when combined with hydrophobic driving forces is a unique attribute that could be exploited in various fields (Mahajan et al., 2005).
Metabolic Pathway Studies
The compound has been a subject of study in the context of metabolic pathways and the glutathione system. Understanding its biochemistry and role in various metabolic pathways is essential for comprehending its broader applications in biology and medicine (Wernerman et al., 1999).
Mechanism of Action
properties
CAS RN |
28747-20-8 |
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Product Name |
Glycine, N-(N-L-gamma-glutamyl-S-(2-hydroxyethyl)-L-cysteinyl)- |
Molecular Formula |
C12H21N3O7S |
Molecular Weight |
351.38 g/mol |
IUPAC Name |
(2S)-2-amino-5-[[(2R)-2-amino-3-(2-hydroxyethylsulfanyl)propanoyl]-(carboxymethyl)amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C12H21N3O7S/c13-7(12(21)22)1-2-9(17)15(5-10(18)19)11(20)8(14)6-23-4-3-16/h7-8,16H,1-6,13-14H2,(H,18,19)(H,21,22)/t7-,8-/m0/s1 |
InChI Key |
UUZCUSQQEJSIHR-YUMQZZPRSA-N |
Isomeric SMILES |
C(CC(=O)N(CC(=O)O)C(=O)[C@H](CSCCO)N)[C@@H](C(=O)O)N |
SMILES |
C(CC(=O)N(CC(=O)O)C(=O)C(CSCCO)N)C(C(=O)O)N |
Canonical SMILES |
C(CC(=O)N(CC(=O)O)C(=O)C(CSCCO)N)C(C(=O)O)N |
sequence |
XXG |
synonyms |
L-γ-Glutamyl-S-(2-hydroxyethyl)-L-cysteinylglycine; L-N-[1-[(Carboxymethyl)carbamoyl]-2-[(2-hydroxyethyl)thio]ethyl]glutamine; N-[N-L-γ-Glutamyl-S-(2-hydroxyethyl)-L-cysteinyl]glycine; S-(β-Hydroxyethyl)glutathione; |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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